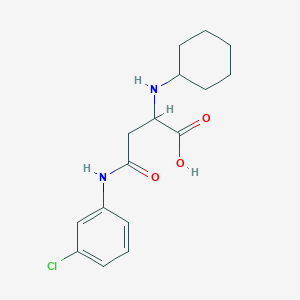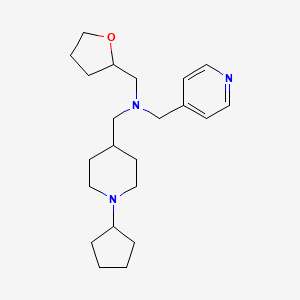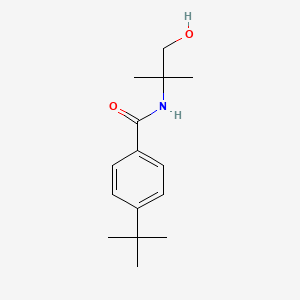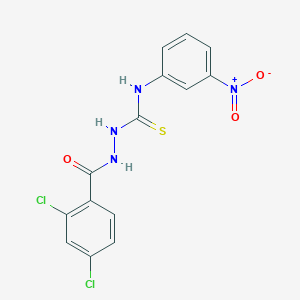![molecular formula C9H18N2O3 B4120480 N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide](/img/structure/B4120480.png)
N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in different fields of research.
Mécanisme D'action
N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide works by binding to the active site of N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide, thereby inhibiting its activity and preventing the biosynthesis of carotenoids and plastoquinones in plants. This results in the accumulation of toxic intermediates that can lead to the death of the plant.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide has been shown to have a wide range of biochemical and physiological effects on plants, including the inhibition of chlorophyll synthesis, the induction of oxidative stress, and the disruption of membrane integrity. This compound has also been shown to have potential applications in the control of weeds and pests, as well as in the development of new herbicides and pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide in lab experiments is its ability to selectively inhibit the activity of N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide, without affecting other enzymes or metabolic pathways in plants. However, one of the main limitations of this compound is its potential toxicity to non-target organisms, which can limit its use in agricultural and environmental applications.
Orientations Futures
There are many future directions for the study of N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide, including the development of new herbicides and pesticides that are based on its mechanism of action, the study of its potential applications in the control of weeds and pests, and the investigation of its effects on non-target organisms and the environment. Further research is also needed to explore the potential of this compound in other fields of research, such as medicine and biotechnology.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide has been widely used in scientific research for its ability to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase (N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide), an enzyme that plays a crucial role in the biosynthesis of carotenoids and plastoquinones in plants. This compound has been used to study the effects of N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide inhibition on plant growth and development, as well as its potential applications in the control of weeds and pests.
Propriétés
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-10-8(13)9(14)11-7(4-2)6-12/h7,12H,3-6H2,1-2H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIKXTCMWYVRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC(CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4120401.png)
![N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4120405.png)
![5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B4120406.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4120411.png)



![2-{4-[(bicyclo[2.2.1]hept-5-en-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4120456.png)
![3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4120464.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120485.png)
![dimethyl 5-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4120494.png)
